molecular formula C7H7ClN2O B2694554 2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride CAS No. 24027-03-0

2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride

Cat. No.: B2694554
CAS No.: 24027-03-0
M. Wt: 170.6
InChI Key: VIFZSNPKQODONK-UHFFFAOYSA-N
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Description

2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride is a pyridinium salt characterized by a quaternary nitrogen center, with substituents including a cyano (-CN) group at position 2, a hydroxyl (-OH) group at position 3, and a methyl (-CH₃) group at position 1. Its molecular formula is C₇H₇ClN₂O, with a calculated molecular weight of ~170.6 g/mol. Pyridinium salts are often utilized in ionic liquids, catalysis, and pharmaceutical intermediates due to their ionic nature and tunable substituents. However, the provided evidence lacks direct data on this compound, necessitating extrapolation from structural analogs and general pyridinium chemistry.

Properties

IUPAC Name

3-hydroxy-1-methylpyridin-1-ium-2-carbonitrile;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c1-9-4-2-3-7(10)6(9)5-8;/h2-4H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFZSNPKQODONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1C#N)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride typically involves the reaction of 3-hydroxy-1-methylpyridine with cyanogen chloride in the presence of a suitable base. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

The compound is widely utilized as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocycles and pharmaceuticals. For example, it has been used in the synthesis of chromenoimidazoles through nucleophilic cyclization reactions involving salicylic aldehydes . The versatility of 2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride makes it an essential tool for chemists aiming to develop new compounds with specific functionalities.

Comparison with Similar Compounds

Compound NameStructureApplication
3-Hydroxy-1-methylpyridin-1-ium bromideSimilar structure with bromide ionOrganic synthesis
2-Cyano-3-hydroxy-1-methylpyridin-1-ium bromideSimilar structure with bromide ionOrganic synthesis

Biological Applications

Potential Biological Activities

Research has indicated that this compound exhibits potential biological activities. Studies are ongoing to explore its interactions with biomolecules, which could lead to therapeutic applications. For instance, preliminary findings suggest that derivatives of this compound may possess antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Case Study: Antibacterial Activity

In a recent study, derivatives of this compound demonstrated significant antibacterial activity. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a lead compound in drug development .

Industrial Applications

Corrosion Inhibition

Another notable application of this compound is in the field of corrosion inhibition. The compound can be incorporated into aqueous environments to form protective layers on metal surfaces, thereby reducing corrosion rates. This application is particularly relevant in the oil and gas industry, where internal corrosion of pipelines is a significant concern .

Mechanism of Action

The mechanism of action of 2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares 2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride with Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate (), a pyridine derivative with halogen and acrylate substituents :

Property This compound Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate
Molecular Formula C₇H₇ClN₂O C₉H₇ClINO₂
Molecular Weight (g/mol) ~170.6 323.52
Substituents Cyano, hydroxy, methyl Chloro, iodo, acrylate ester
Key Features Ionic, polar, H-bonding potential Halogenated, reactive in cross-coupling reactions
Potential Applications Pharmaceuticals, ionic liquids Organic synthesis, catalytic intermediates

Key Differences:

Electronic Effects: The cyano group in the target compound withdraws electron density, stabilizing the pyridinium ring. In contrast, the iodo and chloro substituents in the analog () enhance electrophilicity, making it reactive in cross-coupling reactions .

Reactivity :

  • The pyridinium structure of the target compound may facilitate nucleophilic substitution at the methyl group or deprotonation at the hydroxy position.
  • The halogenated analog () is more suited for Suzuki or Ullmann couplings due to its iodo and chloro substituents .

Synthesis and Characterization: Structural determination of the target compound could employ crystallographic tools like SHELX, widely used for small-molecule refinement .

Biological Activity

2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride (CAS No. 24027-03-0) is an organic compound with notable biological activities and potential therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound has the molecular formula C7_7H7_7ClN2_2O and is typically found as a white to pale yellow solid. It exhibits partial solubility in water and organic solvents, which influences its biological interactions.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets and pathways. The compound can modulate the activity of certain enzymes or receptors, leading to various biological effects, including antimicrobial and possibly anticancer activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including:

  • Mycobacterium species : The compound showed promising results against Mycobacterium kansasii with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Pathogen MIC (μM) Reference
Mycobacterium kansasii31.75
Methicillin-resistant S. aureus29.17
Escherichia coliNot specified

Cytotoxicity

In vitro studies have demonstrated that the compound exhibits low cytotoxicity against human monocytic leukemia THP-1 cell lines, indicating a favorable safety profile for potential therapeutic uses .

Case Studies

A notable study evaluated the structure-antimicrobial activity relationships of compounds similar to this compound. The findings highlighted that modifications in the chemical structure could significantly enhance antimicrobial potency, particularly against mycobacterial infections .

Research Applications

The compound is not only useful in antimicrobial research but also in various other scientific fields:

  • Organic Synthesis : Acts as a reagent for synthesizing complex organic molecules.
  • Pharmacology : Investigated for its potential role in drug development due to its unique biological properties.
  • Material Science : Used in developing specialty chemicals and materials .

Comparative Analysis

When compared to similar compounds such as 3-Hydroxy-1-methylpyridin-1-ium bromide, this compound demonstrates unique ionic properties and reactivity that may enhance its biological activity.

Compound Ionic Type Biological Activity
This compoundChlorideAntimicrobial
3-Hydroxy-1-methylpyridin-1-ium bromideBromideModerate antimicrobial effects

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